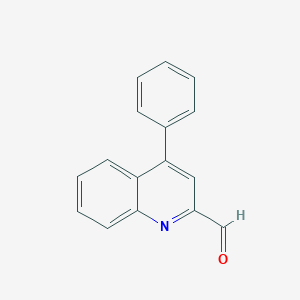

4-Phenylquinoline-2-carbaldehyde

CAS No.: 33273-99-3

Cat. No.: VC13302937

Molecular Formula: C16H11NO

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33273-99-3 |

|---|---|

| Molecular Formula | C16H11NO |

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | 4-phenylquinoline-2-carbaldehyde |

| Standard InChI | InChI=1S/C16H11NO/c18-11-13-10-15(12-6-2-1-3-7-12)14-8-4-5-9-16(14)17-13/h1-11H |

| Standard InChI Key | HQIIQJGUJTVNOO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C=O |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Phenylquinoline-2-carbaldehyde (C₁₆H₁₁NO) features a bicyclic quinoline scaffold fused from a benzene ring and a pyridine ring. The pyridine nitrogen occupies position 1, while the phenyl group and aldehyde substituent are located at positions 4 and 2, respectively (Figure 1) . The compound’s molecular weight is 233.26 g/mol, and its SMILES notation (C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C=O) reflects the spatial arrangement of these groups .

Table 1: Physicochemical Properties of 4-Phenylquinoline-2-carbaldehyde

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₁NO | PubChem |

| Molecular Weight | 233.26 g/mol | PubChem |

| CAS Number | 117839-38-0 | PubChem |

| IUPAC Name | 2-phenylquinoline-4-carbaldehyde | PubChem |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-phenylquinoline-2-carbaldehyde can be approached via modifications of classical quinoline-forming reactions. While direct methods are sparsely documented, analogous pathways such as the Friedländer quinoline synthesis and Doebner reaction provide viable frameworks.

Friedländer Synthesis Adaptations

In a solvent-free Friedländer synthesis, poly(phosphoric acid (PPA) catalyzes the cyclocondensation of 2-aminobenzophenone derivatives with α,β-unsaturated carbonyl compounds . For example, 1-(4-phenylquinolin-2-yl)propan-1-one was synthesized by reacting 2-aminoacetophenone with pentan-2,3-dione in PPA at 90°C . Adapting this method, substituting the diketone with a glyoxal derivative could yield the aldehyde functionality at position 2.

Doebner Reaction Modifications

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Although experimental NMR data for 4-phenylquinoline-2-carbaldehyde is limited, computational studies on related quinolines offer predictive insights. For instance, B3LYP/6-311G(d,p) calculations for 1-(4-phenylquinolin-2-yl)propan-1-one revealed close alignment between theoretical and experimental ¹H/¹³C chemical shifts . The aldehyde proton in 4-phenylquinoline-2-carbaldehyde is expected to resonate near δ 10.0 ppm, while the quinoline aromatic protons would appear between δ 7.5–9.0 ppm .

Infrared (IR) Spectroscopy

The carbaldehyde group exhibits a strong stretching vibration near 1700 cm⁻¹, as observed in similar aldehydes . Additional peaks corresponding to C=N (1550–1600 cm⁻¹) and aromatic C-H (3050 cm⁻¹) stretches would further characterize the compound .

Computational and Theoretical Studies

Density Functional Theory (DFT) Analyses

DFT studies on analogous quinolines, such as 1-(4-phenylquinolin-2-yl)propan-1-one, have elucidated electronic properties, including frontier molecular orbitals (FMOs) and molecular electrostatic potentials (MEPs) . For 4-phenylquinoline-2-carbaldehyde, the aldehyde group likely increases electrophilicity at position 2, making it a reactive site for nucleophilic additions .

Table 2: Predicted Electronic Properties (B3LYP/6-311G(d,p))

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| Band Gap | 4.4 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume